molecular formula C11H16ClO2PS2 B14706234 Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester CAS No. 23485-79-2

Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester

Cat. No.: B14706234
CAS No.: 23485-79-2
M. Wt: 310.8 g/mol
InChI Key: KNGSGKBPFQPTDE-UHFFFAOYSA-N
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Description

Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester is a chemical compound with the molecular formula C11H16ClO2PS2 and a molecular weight of 310.8 g/mol . This compound is known for its unique chemical structure, which includes a phosphonodithioic acid moiety, a chloromethyl group, and an ester linkage with O-isopropyl and S-(p-methoxyphenyl) groups.

Preparation Methods

The synthesis of Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester involves several steps. One common method includes the reaction of chloromethylphosphonodithioic acid with isopropyl alcohol and p-methoxyphenyl thiol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular function. For example, it may inhibit enzymes involved in oxidative stress, thereby reducing cellular damage .

Comparison with Similar Compounds

Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

23485-79-2

Molecular Formula

C11H16ClO2PS2

Molecular Weight

310.8 g/mol

IUPAC Name

chloromethyl-(4-methoxyphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16ClO2PS2/c1-9(2)14-15(16,8-12)17-11-6-4-10(13-3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

KNGSGKBPFQPTDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)OC

Origin of Product

United States

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